

Ethyl 2-aminothiophene-3-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-aminothiophene-3-carboxylate*

Cat. No.: B016491

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-aminothiophene-3-carboxylate**

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. **Ethyl 2-aminothiophene-3-carboxylate** is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. This guide provides a detailed overview of its molecular structure, weight, and a representative synthetic protocol.

Molecular Structure and Properties

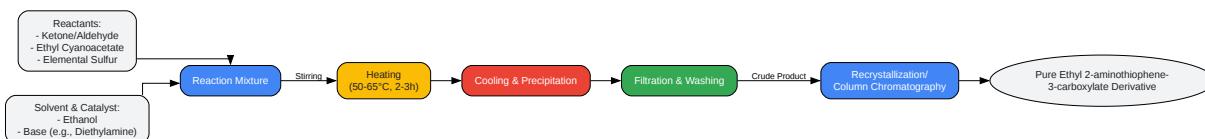
Ethyl 2-aminothiophene-3-carboxylate is a substituted thiophene ring with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. Its chemical properties make it a valuable intermediate in medicinal chemistry.

Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	ethyl 2-aminothiophene-3-carboxylate	[1]
Molecular Formula	C ₇ H ₉ NO ₂ S	[1] [2] [3]
Molecular Weight	171.22 g/mol	[1] [2] [4] [5]
CAS Number	31891-06-2	[1] [2]
SMILES	CCOC(=O)C1=C(SC=C1)N	[1]
Melting Point	42 °C	[4]
Boiling Point	273.6 ± 20.0 °C (Predicted)	[4]
Density	1.262 ± 0.06 g/cm ³ (Predicted)	[4]

Experimental Protocols: The Gewald Synthesis

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[\[6\]](#)[\[7\]](#)[\[8\]](#)


General Procedure for the Synthesis of **Ethyl 2-aminothiophene-3-carboxylate** Derivatives:

- Reaction Setup: To a mixture of the appropriate ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 ml), add elemental sulfur powder (0.1 mol).[\[7\]](#)
- Catalyst Addition: Slowly add a suitable base, such as diethylamine (20 ml) or morpholine, to the reaction mixture.[\[6\]](#)[\[7\]](#)
- Reaction Conditions: Heat the mixture to a temperature between 50-65°C and stir continuously for 2-3 hours.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[\[9\]](#)[\[10\]](#)

- Work-up: After completion, cool the reaction mixture in a refrigerator overnight.[7] The resulting precipitate is then quenched with ice-cold water.[9][10]
- Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the purified **ethyl 2-aminothiophene-3-carboxylate** derivative.[6][7] Further purification can be achieved using silica gel column chromatography.[9][10]

Synthesis Workflow

The logical flow of the Gewald synthesis for **ethyl 2-aminothiophene-3-carboxylate** derivatives can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow of the Gewald reaction for synthesizing **ethyl 2-aminothiophene-3-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 3-aminothiophene-2-carboxylate [myskinrecipes.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpbs.com [ijpbs.com]
- 8. sciforum.net [sciforum.net]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Ethyl 2-aminothiophene-3-carboxylate molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016491#ethyl-2-aminothiophene-3-carboxylate-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com